5H-Spiro[dibenzo[c,h]acridine-7,9'-fluoren]-5-one
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Overview
Description
5H-Spiro[dibenzo[c,h]acridine-7,9’-fluoren]-5-one is a spiro-type compound known for its unique structural features and significant applications in various fields. This compound is characterized by a spiro linkage between a dibenzoacridine and a fluorene moiety, which imparts distinct electronic and photophysical properties. It has garnered attention for its potential use in organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Spiro[dibenzo[c,h]acridine-7,9’-fluoren]-5-one typically involves multi-step organic reactions. One common method includes the formation of the spiro linkage through a cyclization reaction. For instance, a dibromo derivative of the compound can be synthesized and then subjected to a cyclization reaction under specific conditions to form the spiro structure .
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory-scale preparation but on a larger scale. This involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5H-Spiro[dibenzo[c,h]acridine-7,9’-fluoren]-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed to modify the electronic properties of the compound.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, are feasible due to the presence of aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions typically involve the use of Lewis acids or bases to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
5H-Spiro[dibenzo[c,h]acridine-7,9’-fluoren]-5-one has been extensively studied for its applications in:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Primarily used in the development of OLEDs and other optoelectronic devices due to its excellent photophysical properties
Mechanism of Action
The mechanism by which 5H-Spiro[dibenzo[c,h]acridine-7,9’-fluoren]-5-one exerts its effects is primarily related to its electronic structure. The spiro linkage creates a rigid, three-dimensional structure that enhances its stability and electronic properties. This compound can interact with various molecular targets through π-π interactions and other non-covalent interactions, making it suitable for applications in optoelectronics and bioimaging .
Comparison with Similar Compounds
Similar Compounds
- Spiro[fluorene-9,9’-xanthene]
- Spiro[fluorene-9,9’-acridine]
- Spiro[fluorene-9,9’-quinoline]
Uniqueness
5H-Spiro[dibenzo[c,h]acridine-7,9’-fluoren]-5-one stands out due to its unique combination of a dibenzoacridine and a fluorene moiety, which imparts superior photophysical properties compared to other spiro compounds. Its high thermal stability and efficient thermally activated delayed fluorescence make it particularly valuable for OLED applications .
Properties
Molecular Formula |
C33H19NO |
---|---|
Molecular Weight |
445.5 g/mol |
IUPAC Name |
spiro[2-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),2,4,6,8,11,15,17,19,21-decaene-13,9'-fluorene]-10-one |
InChI |
InChI=1S/C33H19NO/c35-30-19-29-32(25-14-4-3-13-24(25)30)34-31-21-10-2-1-9-20(21)17-18-28(31)33(29)26-15-7-5-11-22(26)23-12-6-8-16-27(23)33/h1-19H |
InChI Key |
SYIRVEAUWORVQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2N=C4C5=CC=CC=C5C(=O)C=C4C36C7=CC=CC=C7C8=CC=CC=C68 |
Origin of Product |
United States |
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